Genkwadaphnin

Mechanism of Action KPNB1 Protein Kinase C

Source Genkwadaphnin for targeted research on nuclear transport (KPNB1/Importin-β1 inhibition) and cholesterol metabolism (DHCR24 blockade). Unlike yuanhuacine or gnidimacrin, Genkwadaphnin uniquely blocks DHCR24-mediated cholesterol biosynthesis and lipid raft formation in HCC models while potently activating the Nur77 apoptotic pathway via KPNB1 inhibition in gastric and prostate cancer studies. Its defined selectivity window against normal lung fibroblasts (MRC-5) and established in vivo CRPC efficacy make it the specific chemical probe for these pathways. Sold exclusively for laboratory R&D.

Molecular Formula C34H34O10
Molecular Weight 602.6 g/mol
CAS No. 55073-32-0
Cat. No. B1200609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGenkwadaphnin
CAS55073-32-0
Synonymsgenkwadaphnin
Molecular FormulaC34H34O10
Molecular Weight602.6 g/mol
Structural Identifiers
SMILESCC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8
InChIInChI=1S/C34H34O10/c1-17(2)32-25(40-28(37)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(36)31(22,39)29(38)30(16-35)26(41-30)23(33)27(32)42-34(43-32,44-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,35,38-39H,1,16H2,2-4H3/t19-,22-,23+,25-,26+,27-,29-,30+,31-,32+,33+,34-/m1/s1
InChIKeyQKMXESBAFIKRAD-MGAVNPOISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Genkwadaphnin (CAS 55073-32-0): Baseline Identity, Class, and Sourcing Profile for Research Procurement


Genkwadaphnin (CAS 55073-32-0; molecular formula C34H34O10; molecular weight 602.63) is a daphnane-type diterpenoid ester primarily isolated from the flower buds of *Daphne genkwa* Siebold et Zuccarini (Thymelaeaceae), as well as from *Dendrostellera lessertii*, *Daphne odorata*, *Gnidia latifolia*, and *Gnidia glaucus* [1]. Chemically, it is defined as 12β-(benzoyloxy)daphnetoxin and is characterized by a highly oxygenated, stereochemically complex daphnane core with 12 defined stereocenters [2]. The compound is commercially available from research suppliers at ≥98% purity and is sold exclusively for laboratory research use, not for human or veterinary applications .

Genkwadaphnin Procurement: Why Broad In-Class Daphnane Diterpenes Cannot Be Functionally Substituted


Genkwadaphnin cannot be simply interchanged with other daphnane diterpenes, such as yuanhuacine or gnidimacrin, due to profound differences in their molecular targets, mechanisms of action, and resultant therapeutic windows. While these compounds share a daphnane core, specific structural variations—particularly at the C-12 ester position—dictate their distinct target engagement and downstream signaling [1]. For instance, genkwadaphnin acts as a potent inhibitor of Karyopherin β1 (KPNB1/Importin-β1) and blocks DHCR24-mediated cholesterol biosynthesis, mechanisms not shared by yuanhuacine [2]. Conversely, gnidimacrin acts as a potent Protein Kinase C (PKC) activator, a mechanism distinct from genkwadaphnin's primary pathways [3]. These mechanistic divergences translate to vastly different in vitro and in vivo potency and selectivity profiles, making the compounds non-interchangeable in a research context. The evidence below quantifies these critical differentiations for scientific selection.

Genkwadaphnin Comparator Evidence: Quantified Differentiation in Target Engagement, Anti-Proliferative Potency, and In Vivo Efficacy


Mechanistic Divergence: Genkwadaphnin as a KPNB1/Importin-β1 Inhibitor vs. Gnidimacrin as a PKC Activator

Genkwadaphnin (DD1) differentiates itself from the structurally related daphnane diterpene gnidimacrin through a distinct, non-PKC-mediated mechanism of action. While gnidimacrin is a well-characterized and potent Protein Kinase C (PKC) activator [1], genkwadaphnin does not act primarily through PKC. Instead, genkwadaphnin functions as a direct inhibitor of Karyopherin β1 (KPNB1/Importin-β1), a nuclear transport receptor. In gastric cancer models, genkwadaphnin (DD1) was shown to inhibit GC cell proliferation and tumor growth by enhancing the genomic and non-genomic activity of Nur77, an effect that was rescued by the loss of Nur77 . This KPNB1-inhibitory activity is a key mechanistic distinction that confers a unique biological profile compared to PKC-activating daphnanes.

Mechanism of Action KPNB1 Protein Kinase C Gastric Cancer Prostate Cancer

Target Selectivity: Genkwadaphnin as a DHCR24 Inhibitor vs. Yuanhuacine as a DNA Topoisomerase I Inhibitor

Genkwadaphnin exhibits a unique biochemical target not shared by the closely related analog yuanhuacine. In hepatocellular carcinoma (HCC) models, genkwadaphnin was shown to suppress the expression and activity of 3β-hydroxysteroid-Δ24 reductase (DHCR24), a crucial enzyme in cholesterol biosynthesis and lipid raft formation [1]. This mechanism is critical for its anti-invasive and anti-metastatic effects in HCC. In contrast, yuanhuacine has been characterized as an inhibitor of DNA topoisomerase I, with reported IC50 values ranging from 11.1 to 53.4 μM against this enzyme [2]. This difference in primary targets—metabolic enzyme vs. nuclear enzyme—represents a fundamental divergence in the compounds' cellular pathways.

DHCR24 DNA Topoisomerase I Cholesterol Biosynthesis Hepatocellular Carcinoma

In Vivo Efficacy Profile: Genkwadaphnin Suppresses Castration-Resistant Prostate Cancer (CRPC) in Mice, a Specific Indication Not Reported for Yuanhuacine or Gnidimacrin

Genkwadaphnin has a validated in vivo efficacy profile in a specific, therapeutically challenging cancer model: castration-resistant prostate cancer (CRPC). This is a distinct application not reported for the comparators yuanhuacine or gnidimacrin. While both genkwadaphnin and yuanhuacine have shown in vivo antitumor activity in various models (e.g., P-388 leukemia for both; HCC and gastric cancer for genkwadaphnin; colorectal and head/neck cancer for yuanhuacine) [1][2], the demonstration of genkwadaphnin's ability to significantly inhibit the development of CRPC in mice is a unique, high-value differentiator [3]. This efficacy is directly linked to its mechanism as an importin-β1 inhibitor, which reduces the nuclear accumulation of key CRPC drivers.

CRPC Prostate Cancer In Vivo Efficacy Importin-β1

Comparative Hepatotoxicity Potential: Shared Toxicological Flag with Yuanhuacine Enables Informed Risk Management

Procurement decisions for daphnane diterpenes must account for known toxicological liabilities. A key piece of evidence from phytochemical analysis of raw and vinegar-processed *Daphne genkwa* indicates that both genkwadaphnin and yuanhuacine are identified as potential hepatotoxic constituents of the herb [1]. Furthermore, a pharmacokinetic study showed that vinegar-processing significantly decreased the bioavailability of both yuanhuacine and genkwadaphnin (p < 0.05), a process used in traditional medicine to reduce toxicity [2]. This shared safety profile, while not a positive differentiator, is crucial for scientific selection. It confirms that genkwadaphnin carries a similar hepatotoxic potential as yuanhuacine, a well-characterized analog, allowing researchers to apply established handling and experimental safety protocols.

Hepatotoxicity Safety Procurement Risk Management

Potency Benchmark: Genkwadaphnin Exhibits Nanomolar Anti-Proliferative Activity, a Critical Baseline for In Vitro Assay Design

Establishing a potency benchmark is essential for experimental planning. Genkwadaphnin and its close analogs exhibit highly potent, but context-dependent, anti-proliferative activities. In a study of novel daphnane diterpenoids from *Daphne genkwa*, genkwadaphnin was among a series of compounds that showed very potent cytotoxic activities against two tumor cell lines, with IC50 levels ranging from 0.15 to 8.40 μM [1]. More specifically, a study on human lung cancer cells reported that genkwadaphnin and yuanhuacine both exhibited potent anti-proliferative effects with IC50 values in the low nanomolar range (12–53 nM), while showing relative non-cytotoxicity against normal lung epithelial cells (MRC-5) [2]. This demonstrates that genkwadaphnin operates in a similar potency window as yuanhuacine in this specific cancer context, providing a direct, quantitative benchmark for researchers transitioning between or comparing these two compounds.

IC50 Potency Anti-proliferative Assay Design

Genkwadaphnin (CAS 55073-32-0): Optimal Research and Procurement Scenarios Based on Differential Evidence


Target Identification and Validation for KPNB1/Importin-β1-Dependent Cancers (e.g., CRPC, Gastric Cancer)

Procure genkwadaphnin as a specific chemical probe to interrogate KPNB1/Importin-β1 function. As evidenced by its direct inhibition of KPNB1 and subsequent activation of the Nur77 apoptotic pathway in gastric cancer models , and its in vivo efficacy in a mouse model of castration-resistant prostate cancer (CRPC) [1], genkwadaphnin is the tool compound of choice over yuanhuacine or gnidimacrin for studies focused on nuclear transport and KPNB1-dependent oncogenic signaling.

Investigating Cholesterol Metabolism and Lipid Raft Biology in Hepatocellular Carcinoma (HCC)

Use genkwadaphnin to specifically block DHCR24-mediated cholesterol biosynthesis and disrupt lipid raft formation in HCC cells. This mechanism is unique to genkwadaphnin and is not a known function of yuanhuacine . Researchers studying the role of cholesterol metabolism in cancer cell invasion and metastasis should prioritize genkwadaphnin to exploit this targeted, non-topoisomerase I pathway.

Comparative Toxicology Studies with Daphnane Diterpenes

Employ genkwadaphnin alongside yuanhuacine as a reference compound for hepatotoxicity studies. The evidence confirms that both compounds are flagged as potential hepatotoxic agents and undergo similar bioavailability reduction upon vinegar processing [1]. This scenario leverages genkwadaphnin's shared toxicological profile to establish comparative safety margins or to investigate structure-toxicity relationships within the daphnane class.

Benchmarking Anti-Proliferative Potency in Lung Cancer vs. Normal Cell Assays

Utilize genkwadaphnin as a high-potency control in lung cancer cell assays, with established IC50 values in the 12–53 nM range against A549 cells, while maintaining a favorable selectivity window against MRC-5 normal lung fibroblasts . This well-defined potency and selectivity profile makes it suitable as a reference standard for high-throughput screening and validation of new anti-lung cancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Genkwadaphnin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.